Leptomerine

Description

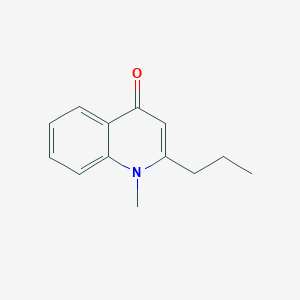

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-propylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCLDHNLTJDYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Leptomerine: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the furoquinoline alkaloid Leptomerine, focusing on its natural sourcing, detailed isolation protocols, and its mechanism of action as an acetylcholinesterase inhibitor. The information presented is intended to support research and development efforts in the fields of natural product chemistry and neuropharmacology.

Natural Source of this compound

This compound is a naturally occurring alkaloid primarily isolated from the stems of Esenbeckia leiocarpa, a tree native to Brazil that belongs to the Rutaceae family.[1][2] It has also been identified in Haplophyllum heptomerum, another member of the Rutaceae family.[3] The presence of this compound in Esenbeckia leiocarpa was confirmed through bioactivity-guided fractionation of the plant's ethanol extract, which demonstrated potent anticholinesterase activity.[1]

Physicochemical and Biological Activity Data

This compound exhibits significant biological activity as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action makes it a compound of interest for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.[1][3]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | [4] |

| Molecular Weight | 201.26 g/mol | [4] |

| IUPAC Name | 1-methyl-2-propylquinolin-4-one | [4] |

| Biological Activity | Acetylcholinesterase (AChE) Inhibitor | [1][3] |

| IC₅₀ Value (AChE) | 2.5 µM | [1][5] |

Experimental Protocols

Bioactivity-Guided Isolation and Purification of this compound

The following protocol outlines a detailed methodology for the isolation and purification of this compound from the stems of Esenbeckia leiocarpa, based on published bioactivity-guided fractionation procedures.[1][3]

-

Collection and Preparation: Collect the stems of Esenbeckia leiocarpa. Dry the plant material and grind it into a fine powder.

-

Maceration: Macerate 1000 g of the powdered stems with ethanol (5 x 1.5 L) at room temperature.

-

Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.

-

Acidification and Partitioning: Dissolve the crude ethanol extract (e.g., 35.8 g) in a solution of 5% hydrochloric acid (HCl). Partition this acidic aqueous solution with hexane to remove non-polar constituents.

-

Basification and Extraction: Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide (NH₄OH). Extract the basified solution with chloroform (CHCl₃) multiple times to isolate the alkaloid-rich fraction.

-

Concentration: Combine the chloroform fractions and evaporate the solvent to yield the total alkaloid fraction.

-

Sample Preparation: Dissolve the alkaloid fraction (e.g., 105.0 mg) in methanol to a concentration of 10 mg/mL.

-

Chromatographic Conditions:

-

Fraction Collection: Collect fractions based on the elution profile. This compound has been reported to elute at a retention time (tR) of approximately 19.3 minutes under these conditions.[3]

-

Purity Analysis and Characterization: Analyze the collected fractions containing this compound for purity using analytical HPLC. Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Workflow for the isolation and purification of this compound.

Acetylcholinesterase Inhibition Assay

The following is a representative protocol for determining the acetylcholinesterase inhibitory activity of this compound, based on the Ellman method.[1][2][6]

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)): 10 mM in phosphate buffer.

-

Acetylthiocholine Iodide (ATCI): 14 mM in phosphate buffer.

-

Acetylcholinesterase (AChE) enzyme solution: 1 U/mL in phosphate buffer.

-

Test Compound: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and dilute to various concentrations.

-

-

Assay Procedure (96-well plate):

-

To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or solvent for control), and 10 µL of the AChE enzyme solution.

-

Incubate the plate for 10 minutes at 25 °C.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance at regular intervals for a set period (e.g., 10 minutes).

-

-

Calculation:

-

Calculate the rate of reaction for both the control and the test samples.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Signaling Pathways Affected by this compound

As an acetylcholinesterase inhibitor, this compound's primary mechanism of action is to increase the concentration and duration of action of acetylcholine in the synaptic cleft. This elevated level of acetylcholine leads to the enhanced activation of its postsynaptic receptors, namely nicotinic and muscarinic acetylcholine receptors, which in turn triggers downstream signaling cascades.

-

Nicotinic Acetylcholine Receptor (nAChR) Pathway: The activation of nAChRs, particularly the α7 subtype, which is highly permeable to calcium ions (Ca²⁺), leads to an influx of Ca²⁺. This influx can subsequently activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The PI3K-Akt pathway is a crucial cell survival pathway, and its activation is associated with neuroprotective effects.

-

Muscarinic Acetylcholine Receptor (mAChR) Pathways:

-

Gq-coupled receptors (M₁, M₃, M₅): Activation of these receptors stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular Ca²⁺.

-

Gi-coupled receptors (M₂, M₄): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Caption: Downstream effects of this compound's AChE inhibition.

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H15NO | CID 10856530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [PDF] Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease | Semantic Scholar [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Leptomerine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptomerine, a quinoline alkaloid, has garnered significant interest within the scientific community for its notable biological activities, particularly its potent inhibition of acetylcholinesterase (AChE). This document provides a comprehensive technical overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and bioactivity assessment, and an exploration of its putative mechanism of action through signaling pathway visualizations. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics based on this promising natural product.

Physical and Chemical Properties

This compound is a naturally occurring alkaloid found in the stem of Esenbeckia leiocarpa Engl. and the herbs of Haplophyllum leptomerum. Its core structure is a 1-methyl-2-propylquinolin-4-one.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | --INVALID-LINK-- |

| Molecular Weight | 201.26 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-methyl-2-propylquinolin-4-one | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

| Boiling Point | 237 °C (Predicted for quinoline) | --INVALID-LINK-- |

| Density | 1.093 g/mL (Predicted for quinoline) | --INVALID-LINK-- |

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| CAS Number | 22048-97-1 | --INVALID-LINK-- |

| PubChem CID | 10856530 | --INVALID-LINK-- |

| SMILES | CCCC1=CC(=O)C2=CC=CC=C2N1C | --INVALID-LINK-- |

| InChIKey | HHCLDHNLTJDYEN-UHFFFAOYSA-N | --INVALID-LINK-- |

Biological Activity

This compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests its potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.

Table 3: In Vitro Biological Activity of this compound

| Target | Activity | Value |

| Acetylcholinesterase (AChE) | IC₅₀ | 2.5 µM |

Experimental Protocols

Synthesis of 1-methyl-2-propylquinolin-4-one (this compound)

A plausible synthetic route to this compound can be adapted from the established synthesis of related 4-hydroxyquinolin-2-ones. The following protocol describes a potential pathway.

Experimental Workflow for this compound Synthesis

Caption: A plausible synthetic workflow for this compound.

Methodology:

-

Condensation: A mixture of N-methylaniline and diethyl propylmalonate is heated at 180-200°C. The reaction proceeds via thermal condensation with the elimination of ethanol to form an intermediate.

-

Cyclization: The intermediate is then heated in a high-boiling solvent such as Dowtherm A to facilitate intramolecular cyclization, yielding the quinolin-4-one ring system of this compound.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 1-methyl-2-propylquinolin-4-one.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on acetylcholinesterase can be determined using a modified Ellman's method, a widely used spectrophotometric assay.[1][2][3]

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for determining AChE inhibition using Ellman's method.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Prepare solutions of acetylcholinesterase (from electric eel or human erythrocytes), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, this compound solution (or vehicle control), AChE solution, and DTNB solution.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the ATCI substrate.

-

-

Measurement and Analysis:

-

Measure the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.

-

Calculate the percentage of AChE inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Proposed Mechanism of Action and Signaling Pathway

As an acetylcholinesterase inhibitor, this compound is proposed to exert its effects by increasing the concentration and duration of acetylcholine in the synaptic cleft. This elevated acetylcholine level leads to enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors, triggering downstream signaling cascades that are associated with neuroprotection and cognitive enhancement.

Proposed Signaling Pathway of this compound's Action

Caption: Postulated signaling cascade following AChE inhibition by this compound.

Pathway Description:

-

AChE Inhibition: this compound enters the synaptic cleft and binds to acetylcholinesterase, inhibiting its enzymatic activity.

-

Increased Acetylcholine: The inhibition of AChE leads to an accumulation of acetylcholine in the synapse.

-

Receptor Activation: Elevated acetylcholine levels result in increased activation of both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors on the postsynaptic neuron.

-

Downstream Signaling: The activation of these receptors is known to converge on intracellular signaling pathways, such as the PI3K/Akt pathway.[4][5]

-

Neuroprotective Effects: The PI3K/Akt pathway is a critical regulator of cell survival and plasticity. Its activation can lead to the phosphorylation of transcription factors like CREB, which in turn promotes the expression of neurotrophic factors such as BDNF, ultimately supporting neuronal survival and enhancing synaptic function.[4][5]

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Leptomerine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Leptomerine (1-methyl-2-propylquinolin-4-one), a quinolinone alkaloid with potential therapeutic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its qualitative solubility profile, general properties of related alkaloids, and standardized experimental protocols for determining solubility.

Introduction to this compound

This compound is a naturally occurring alkaloid found in plants such as Esenbeckia leiocarpa and Haplophyllum griffithianum. Structurally, it belongs to the quinolinone class of alkaloids. Preliminary research has highlighted its biological activities, including acetylcholinesterase (AChE) inhibition, suggesting its potential as a lead compound in the development of therapies for neurological disorders like Alzheimer's disease. A critical aspect of preclinical and pharmaceutical development is the characterization of a compound's physicochemical properties, with solubility being a key determinant of bioavailability and formulation strategies.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | ChemBK[1] |

| Molar Mass | 201.26 g/mol | ChemBK[1] |

| IUPAC Name | 1-methyl-2-propylquinolin-4-one | PubChem |

| CAS Number | 22048-97-1 | ChemBK[1] |

| Predicted pKa | 2.56 ± 0.70 | ChemBK[1] |

| Predicted Density | 1.063 ± 0.06 g/cm³ | ChemBK[1] |

| Predicted Boiling Point | 300.4 ± 42.0 °C | ChemBK[1] |

Solubility Profile of this compound

As is common with many free base alkaloids, this compound is expected to exhibit poor solubility in aqueous solutions and better solubility in organic solvents.[2][3] This is a general characteristic attributed to the presence of a basic nitrogen atom and a largely nonpolar ring structure.[2][3]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Protic Solvents | Water | Generally insoluble (as free base) | [2] |

| Acidic Water (e.g., dilute HCl) | Soluble (forms a salt) | [4] | |

| Methanol | Soluble | ||

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Acetone | Soluble | [5] | |

| Aprotic Nonpolar Solvents | Chloroform | Soluble | [5] |

| Dichloromethane | Soluble | [5] | |

| Ethyl Acetate | Soluble | [5] |

Note: This table is based on general characteristics of alkaloids and qualitative statements from chemical suppliers. Quantitative data from peer-reviewed experimental studies are not currently available.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound. This method, often referred to as the shake-flask method, is a standard approach for measuring equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any undissolved microparticles, either centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) and collect the supernatant, or filter the sample through a syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound's solubility.

Caption: A flowchart outlining the shake-flask method for determining equilibrium solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its qualitative profile aligns with that of other free base alkaloids, indicating good solubility in common organic solvents and poor solubility in neutral aqueous media. For drug development purposes, the formation of a salt by reacting this compound with a pharmaceutically acceptable acid could be a viable strategy to enhance its aqueous solubility and improve its potential for oral administration. The provided experimental protocol offers a standardized approach for researchers to quantitatively determine the solubility of this compound in various solvents and physiological buffers, which is a crucial step in its journey from a promising natural product to a potential therapeutic agent.

References

Unveiling the Presence of Leptomerine in Esenbeckia leiocarpa: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural abundance of the furoquinoline alkaloid Leptomerine within the Brazilian native tree, Esenbeckia leiocarpa. This compound has garnered scientific interest due to its notable anticholinesterase activity, suggesting its potential as a lead compound in the development of therapeutics for conditions such as Alzheimer's disease. This document provides a concise summary of its quantitative presence as reported in scientific literature, a detailed breakdown of the experimental protocols for its isolation, and a visual representation of the experimental workflow.

Quantitative Abundance of this compound

The occurrence of this compound in Esenbeckia leiocarpa was first reported in a 2010 study, which successfully isolated and quantified the compound from the stems of the plant.[1][2][3][4] The yield of this compound, as detailed in the study, provides a quantitative insight into its natural abundance within the specific plant material processed.

| Plant Material | Initial Extract | Fraction | Isolated Compound | Yield (from alkaloid fraction) |

| Stems of Esenbeckia leiocarpa | Crude Ethanol Extract (35.8 g) | Alkaloid Fraction (105.0 mg) | This compound | 15.24% (16.0 mg) |

Table 1: Quantitative yield of this compound isolated from the alkaloid fraction of Esenbeckia leiocarpa stems.[4][5]

Experimental Protocol for Isolation and Purification

The following methodology for the isolation and purification of this compound from Esenbeckia leiocarpa is based on the protocol described by Conserva, L.M., et al. (2010).

1. Plant Material and Extraction:

-

Dried and powdered stems of Esenbeckia leiocarpa are subjected to extraction with ethanol.

-

The resulting crude ethanol extract (35.8 g) is obtained after the removal of the solvent under reduced pressure.[4]

2. Acid-Base Partitioning:

-

An acid-base partition is employed to separate the crude extract into different fractions.[4]

-

This process yields a hexane fraction and a chloroform (alkaloid) fraction. The alkaloid fraction, which shows positive results with Dragendorff's and iodoplatinate reagents, is selected for further purification due to its high acetylcholinesterase inhibition activity.[4]

-

From the initial 35.8 g of crude extract, 105.0 mg of the alkaloid fraction is obtained.[4]

3. Chromatographic Purification:

-

The alkaloid fraction (105.0 mg) is dissolved in methanol (10 mg/mL).[3][4]

-

This solution is then subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4]

-

The chromatographic separation is performed using an acetonitrile-water-methanol (10:45:45) mixture as the mobile phase.[3][4]

-

The flow rate is maintained at 8 mL/min, and detection is carried out using UV at 242 nm.[3][4]

4. Isolation of this compound:

-

The HPLC separation yields multiple fractions.

-

This compound is isolated from fraction 9, which has a retention time (tR) of 19.3 minutes.[3][4]

-

A total of 16.0 mg of this compound is obtained from the 105.0 mg of the alkaloid fraction.[3][4][5]

5. Compound Identification:

-

The structure of the isolated this compound is confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), and by comparison with existing literature data.[5]

Experimental Workflow for this compound Isolation

The following diagram illustrates the key stages in the isolation and quantification of this compound from Esenbeckia leiocarpa.

Caption: Workflow for the isolation of this compound from Esenbeckia leiocarpa.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the broader signaling pathways that may be modulated by this compound. The primary mechanism of action identified for this compound from Esenbeckia leiocarpa is the inhibition of acetylcholinesterase.[1][2][3][4] Further research is required to elucidate its potential interactions with intracellular signaling cascades.

References

- 1. Alkaloids from stems of Esenbeckia leiocarpa Engl. (Rutaceae) as potential treatment for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Leptomerine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptomerine, a quinolone alkaloid identified as 1-methyl-2-propylquinolin-4-one, has garnered interest due to its biological activities, notably as an acetylcholinesterase (AChE) inhibitor.[1][2][3] This property suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.[1][3][4] While a specific, dedicated total synthesis of this compound has not been extensively documented in peer-reviewed literature, its structural simplicity as a 2-alkyl-4-quinolone allows for a straightforward synthetic strategy based on established methodologies for this class of compounds. This document outlines a plausible and efficient synthetic approach to this compound, derived from general methods for the synthesis of 2-alkyl-4-quinolones.

Introduction

This compound is a naturally occurring alkaloid isolated from sources such as the stems of Esenbeckia leiocarpa and the herbs of Haplophyllum leptomerum.[1][5] Its core structure is a 4-quinolone ring system, substituted with a methyl group at the nitrogen (N1) and a propyl group at the C2 position. The biological significance of this compound lies in its potent inhibition of acetylcholinesterase, with an IC50 value of 2.5 μM, comparable to the well-known AChE inhibitor galanthamine.[1][2] This activity profile makes this compound an attractive target for synthetic chemists and drug discovery programs.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (1-methyl-2-propylquinolin-4-one) points towards a strategy involving the construction of the quinolone core from acyclic precursors. The key disconnection would be the cyclization step to form the heterocyclic ring. A common and effective method for this is the Conrad-Limpach-Knorr synthesis or variations thereof, which typically involve the condensation of an aniline derivative with a β-keto ester, followed by thermal cyclization.

Synthetic Pathway

The proposed total synthesis of this compound can be achieved through a two-step process starting from N-methylaniline and a suitable β-keto ester. This approach is based on a general and well-established methodology for the synthesis of 2-alkyl-4-quinolones.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of 2-alkyl-4-quinolones and are proposed for the total synthesis of this compound.

Step 1: Synthesis of the Intermediate Enaminone

Reaction: Condensation of N-methylaniline with ethyl 3-oxoheptanoate.

Materials:

-

N-methylaniline

-

Ethyl 3-oxoheptanoate

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-methylaniline (1.0 eq) and ethyl 3-oxoheptanoate (1.1 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Continue heating until no more water is collected, indicating the completion of the condensation reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude enaminone can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Step 2: Thermal Cyclization to this compound

Reaction: Intramolecular cyclization of the intermediate enaminone to form the 4-quinolone ring.

Materials:

-

Crude enaminone from Step 1

-

High-boiling solvent (e.g., Dowtherm A or diphenyl ether)

-

High-temperature thermometer

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve the crude enaminone from the previous step in a high-boiling solvent such as Dowtherm A.

-

Heat the solution to a high temperature (typically 250-270 °C) with vigorous stirring.

-

Maintain this temperature for the time required to complete the cyclization (this can be monitored by thin-layer chromatography).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will often precipitate from the solvent upon cooling.

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane) to remove the high-boiling reaction solvent.

-

The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H15NO | [3] |

| Molecular Weight | 201.26 g/mol | [6] |

| CAS Number | 22048-97-1 | |

| Appearance | Powder | [5] |

Table 2: Biological Activity of this compound

| Target | Activity | Value | Reference Compound | Reference Value |

| Acetylcholinesterase (AChE) | Inhibition | IC50 = 2.5 μM | Galanthamine | IC50 = 1.7 μM |

Conclusion

The provided methodology outlines a concise and efficient synthetic route to this compound, a quinolone alkaloid with promising acetylcholinesterase inhibitory activity. This approach, based on well-established chemical transformations for the synthesis of 2-alkyl-4-quinolones, offers a practical means for researchers to access this compound for further biological evaluation and as a scaffold for the development of new therapeutic agents. The straightforward nature of the synthesis makes it amenable to scale-up for medicinal chemistry and drug development programs.

References

- 1. Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Lifeasible [lifeasible.com]

- 3. chembk.com [chembk.com]

- 4. Natural products as sources of new lead compounds for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS:22048-97-1 | Manufacturer ChemFaces [chemfaces.com]

- 6. This compound | C13H15NO | CID 10856530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of Leptomerine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptomerine is a quinoline alkaloid that has been isolated from the stems of the Brazilian native tree, Esenbeckia leiocarpa[1][2]. This natural compound has garnered significant interest within the scientific community due to its potent biological activities. Notably, this compound has been identified as a strong inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[1][2]. With an IC50 value of 2.5 μM, its efficacy is comparable to that of galanthamine, a drug used in the management of Alzheimer's disease[1]. This positions this compound as a promising lead compound for the development of novel therapeutics for neurodegenerative disorders.

These application notes provide detailed protocols for the extraction of this compound from its natural source and its subsequent purification, enabling researchers to obtain high-purity material for further investigation. Additionally, the primary mechanism of action of this compound is illustrated to provide a deeper understanding of its biological function.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of this compound from Esenbeckia leiocarpa, as well as its biological activity.

Table 1: Extraction and Purification Yields

| Step | Product | Starting Material (g) | Yield (g) | Yield (%) |

| Maceration | Crude Ethanol Extract | 1000 | 35.8 | 3.58 |

| Acid-Base Partition | Alkaloid Fraction (Chloroform) | 35.8 | 1.182 | 3.30 (from crude extract) |

| Preparative HPLC | Pure this compound | 105.0 (mg of Alkaloid Fraction) | 16.0 (mg) | 15.24 (from alkaloid fraction) |

Data compiled from a study by de Andrade et al. (2010)[1][2].

Table 2: Biological Activity of this compound

| Compound | Target | Activity | IC50 Value | Reference Compound | Reference IC50 |

| This compound | Acetylcholinesterase (AChE) | Inhibition | 2.5 µM | Galanthamine | 1.7 µM |

Data obtained from in vitro acetylcholinesterase inhibition assays[1].

Experimental Protocols

Protocol 1: Extraction of the Alkaloid-Rich Fraction from Esenbeckia leiocarpa

This protocol details the initial extraction of a crude alkaloid fraction from the dried stems of Esenbeckia leiocarpa.

Materials:

-

Dried and powdered stems of Esenbeckia leiocarpa

-

Ethanol (95% or absolute)

-

Hydrochloric acid (HCl), 0.1 M

-

Ammonium hydroxide (NH₄OH) solution

-

Hexane

-

Chloroform (CHCl₃)

-

Large glass container for maceration

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Separatory funnel (appropriate volume)

-

Rotary evaporator

-

pH meter or pH indicator strips

Methodology:

-

Maceration:

-

Weigh 1000 g of powdered stems of Esenbeckia leiocarpa and place them in a large glass container.

-

Add 1.5 L of ethanol to the powdered plant material.

-

Seal the container and allow the mixture to macerate for 48-72 hours at room temperature, with occasional agitation.

-

After the maceration period, filter the mixture to separate the ethanol extract from the plant residue.

-

Repeat the maceration process on the plant residue four more times, each time with 1.5 L of fresh ethanol, to ensure exhaustive extraction.

-

Combine all the ethanol extracts.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator to obtain the crude ethanol extract (approximately 35.8 g)[1].

-

-

Acid-Base Partition:

-

Re-dissolve the crude ethanol extract (35.8 g) in 240 mL of 0.1 M HCl solution (2 x 120 mL)[1].

-

Filter the acidic solution to remove any insoluble material.

-

Transfer the acidic aqueous solution to a separatory funnel.

-

Perform a liquid-liquid extraction by partitioning the acidic solution with hexane (7 x 60 mL) to remove non-polar compounds. Discard the hexane fractions[1].

-

Basify the remaining acidic aqueous fraction to a pH of 10 using ammonium hydroxide solution[1].

-

Extract the now basic aqueous solution with chloroform (7 x 60 mL)[1]. The alkaloids will partition into the chloroform layer.

-

Combine the chloroform fractions.

-

-

Final Concentration:

-

Concentrate the combined chloroform fractions under reduced pressure using a rotary evaporator to yield the active alkaloid fraction (approximately 1.182 g)[1]. This fraction is enriched with this compound and other alkaloids.

-

Protocol 2: Purification of this compound using Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of this compound from the alkaloid-rich fraction.

Materials:

-

Alkaloid-rich fraction from Protocol 1

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Preparative HPLC system with a UV detector

-

Reverse-phase preparative HPLC column (e.g., C18)

-

Fraction collector

-

Vials for sample and fraction collection

Methodology:

-

Sample Preparation:

-

Dissolve 105.0 mg of the alkaloid-rich fraction in methanol to a concentration of 10 mg/mL[1].

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

HPLC Conditions:

-

Purification:

-

Inject the prepared sample onto the preparative HPLC system.

-

Monitor the separation of compounds based on their retention times. This compound has been reported to elute at a retention time of approximately 19.3 minutes under these conditions[1].

-

Collect the fraction corresponding to the this compound peak using a fraction collector.

-

Multiple injections may be necessary to process the entire sample.

-

-

Purity Analysis and Final Product:

-

Combine the collected this compound fractions.

-

Evaporate the solvent under reduced pressure or by lyophilization to obtain pure this compound (approximately 16.0 mg from 105.0 mg of the alkaloid fraction)[1].

-

Assess the purity of the isolated this compound using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry and NMR.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for the Quantification of Leptomycin B

Introduction

Leptomycin B (LMB), initially identified as an antifungal antibiotic produced by Streptomyces species, is a potent and highly specific inhibitor of nuclear export.[1][2] Its primary molecular target is the chromosomal region maintenance 1 (CRM1 or XPO1) protein, a key nuclear export receptor.[1] CRM1 mediates the transport of a wide range of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm.[3] LMB covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of CRM1, thereby inactivating it and causing the nuclear accumulation of CRM1 cargo proteins.[1][3] This mechanism underlies LMB's potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a valuable tool in cancer research and drug development.[3]

These application notes provide detailed protocols for the quantitative analysis of Leptomycin B in various biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. Mechanism of Action: Inhibition of CRM1/XPO1-Mediated Nuclear Export

Leptomycin B exerts its biological effects by disrupting the normal nucleocytoplasmic trafficking of proteins and RNA. The CRM1/XPO1-mediated export pathway is a fundamental cellular process responsible for maintaining the correct localization and function of numerous proteins.

Below is a diagram illustrating the CRM1/XPO1 signaling pathway and the inhibitory action of Leptomycin B.

II. Quantitative Data Summary

The following tables summarize the reported in vitro potency of Leptomycin B across various cancer cell lines.

Table 1: In Vitro IC50 Values for Leptomycin B

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference |

|---|---|---|---|---|

| SiHa | Cervical Cancer | 72 | 0.4 | [1] |

| HCT-116 | Colon Cancer | 72 | 0.3 | [1] |

| SKNSH | Neuroblastoma | 72 | 0.4 | [1] |

| Various | Various Cancers | N/A | 0.1 - 10 |[1] |

Table 2: In Vivo Data for Leptomycin B

| Animal Model | Tumor Model | Parameter | Value | Reference |

|---|

| Mice | HCT-116 Xenograft | Max Tolerated Dose (MTD) | 2.5 mg/kg (single i.v.) |[1] |

III. Experimental Protocols

A. Important Handling and Stability Information

Leptomycin B is unstable when dried down into a film; therefore, the solvent should never be removed from solutions.[1][3] It is soluble and stable in ethanol.[2] Stock solutions should be stored at -20°C, protected from light.[2] For cell culture experiments, final dilutions can be made in the culture media, but all preceding dilutions should be performed in ethanol.[2]

B. Protocol 1: Quantification of Leptomycin B in Fermentation Broth by HPLC-UV

This protocol is adapted from methods used for the analysis of secondary metabolites from fermentation cultures.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 20 mL of fermentation broth, add 20 mL of ethyl acetate.

-

Shake vigorously for 20 minutes at room temperature.

-

Centrifuge at 4,500 rpm for 10 minutes to separate the phases.

-

Carefully collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer two more times with 20 mL of ethyl acetate.

-

Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to a small volume (do not dry completely).

-

Re-dissolve the residue in 1.5 mL of methanol for HPLC analysis.

2. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., Senshu-Pak C18, 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: 50% B to 100% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220-254 nm.

-

Injection Volume: 10-20 µL.

-

Quantification: Based on a standard curve prepared with a certified reference standard of Leptomycin B.

C. Protocol 2: Quantification of Leptomycin B in Cell Lysates and Supernatants by LC-MS/MS

This protocol is a generalized method based on standard practices for small molecule quantification in biological matrices and requires optimization for specific instrumentation.

1. Sample Preparation Workflow

2. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Parent Ion (Q1): m/z 541.3 [M+H]⁺ (based on MW of 540.73 g/mol ).

-

Product Ions (Q3): To be determined by infusing a standard solution of Leptomycin B and selecting the most stable and abundant fragment ions.

-

-

Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the corresponding matrix (e.g., blank cell lysate).

IV. Conclusion

The protocols outlined in these application notes provide a framework for the reliable quantification of Leptomycin B in various research settings. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper handling and consideration of the stability of Leptomycin B are crucial for obtaining accurate and reproducible results. These methods are essential for pharmacokinetic studies, dose-response characterizations, and further investigation into the therapeutic potential of this potent CRM1/XPO1 inhibitor.

References

- 1. pnas.org [pnas.org]

- 2. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leptomycin B Alters the Subcellular Distribution of CRM1 (Exportin 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial Conversion Products of Leptomycin B - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the HPLC-MS Analysis of Leptomerine

Disclaimer: The following application note and protocol are provided as a representative example for the HPLC-MS analysis of a hypothetical small molecule, "Leptomerine." The experimental details, data, and diagrams are illustrative and based on established principles of analytical chemistry, as no specific public information on a compound named "this compound" is available. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic properties. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mass spectrometry.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol describes the extraction of this compound from human plasma.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water with 0.1% formic acid, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Thaw frozen human plasma samples to room temperature.

-

Spike 100 µL of plasma with 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system capable of binary gradient elution.

-

Autosampler with temperature control.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 1 |

Table 1: HPLC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 3.0 | 5 | 95 |

| 4.0 | 5 | 95 |

| 4.1 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temp. | 350°C |

| MRM Transitions | See Table 2 |

Table 2: Hypothetical MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 351.2 | 194.1 | 100 | 25 |

| Internal Std | 356.2 | 199.1 | 100 | 25 |

Data Presentation

The developed method was validated for linearity, precision, and accuracy according to standard bioanalytical method validation guidelines.

Table 3: Linearity of this compound Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.025 |

| 5 | 0.128 |

| 10 | 0.255 |

| 50 | 1.27 |

| 100 | 2.54 |

| 500 | 12.6 |

| 1000 | 25.1 |

| Correlation (r²) | >0.995 |

Table 4: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |

| LLOQ | 1 | < 15% | < 15% | ± 20% |

| Low | 3 | < 10% | < 10% | ± 15% |

| Medium | 80 | < 8% | < 9% | ± 10% |

| High | 800 | < 7% | < 8% | ± 10% |

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Logical flow of analytical method validation.

Application Note: NMR Characterization of Bioactive Alkaloids and Their Derivatives

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "Leptomerine" was not found in the scientific literature. Therefore, this application note will use Berberine , a well-characterized isoquinoline alkaloid, and its derivatives as an illustrative example for NMR characterization and analysis. The methodologies and principles described herein are broadly applicable to the structural elucidation of novel natural products.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of natural products.[1][2] Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it a powerful technique for determining the constitution and stereochemistry of complex structures. This application note provides a comprehensive overview of the NMR characterization of Berberine, a bioactive isoquinoline alkaloid, and its derivatives. Berberine has garnered significant interest for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] Understanding the structure-activity relationships of Berberine and its derivatives is crucial for the development of new therapeutic agents.

This document outlines detailed protocols for sample preparation and NMR data acquisition, presents a summary of NMR data in a structured format, and illustrates a representative signaling pathway modulated by Berberine.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Berberine and its derivative, Oxyberberine. The data is presented for easy comparison of the spectral features.

Table 1: ¹H and ¹³C NMR Data for Berberine in CDCl₃

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 1 | 108.2 | 7.58 | s | |

| 2-O-CH₂-O-3 | 101.9 | 6.09 | s | |

| 4 | 105.4 | 6.88 | s | |

| 4a | 126.8 | |||

| 5 | 29.1 | 3.19 | t | 6.2 |

| 6 | 55.6 | 4.93 | t | 6.2 |

| 8 | 143.9 | 9.71 | s | |

| 8a | 120.3 | |||

| 9-OCH₃ | 56.3 | 4.13 | s | |

| 9 | 149.8 | |||

| 10-OCH₃ | 62.0 | 4.21 | s | |

| 10 | 150.4 | |||

| 11 | 121.5 | 7.92 | d | 9.2 |

| 12 | 127.1 | 8.12 | d | 9.2 |

| 12a | 132.8 | |||

| 13 | 120.3 | 8.62 | s | |

| 13a | 137.5 |

Data compiled from publicly available spectral databases and literature.[6][7]

Table 2: ¹H and ¹³C NMR Data for Oxyberberine in CDCl₃ [8]

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 1 | 104.2 | 7.56 | s | |

| 2-O-CH₂-O-3 | 102.1 | 6.13 | s | |

| 4 | 108.4 | 7.02 | s | |

| 4a | 129.5 | |||

| 5 | 28.5 | 3.03 | t | 6.4 |

| 6 | 41.1 | 4.41 | t | 6.4 |

| 8 | 161.0 | |||

| 8a | 121.7 | |||

| 9-OCH₃ | 56.0 | 3.99 | s | |

| 9 | 148.2 | |||

| 10-OCH₃ | 61.9 | 4.08 | s | |

| 10 | 152.1 | |||

| 11 | 112.1 | 7.11 | d | 8.8 |

| 12 | 125.8 | 8.01 | d | 8.8 |

| 12a | 130.9 | |||

| 13 | 115.3 | 7.78 | s | |

| 13a | 143.2 |

Experimental Protocols

Sample Preparation for NMR Analysis

High-quality NMR spectra are critically dependent on proper sample preparation.[9]

-

Sample Purity: Ensure the sample is of high purity. Purification can be achieved by methods such as high-performance liquid chromatography (HPLC) or recrystallization.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For Berberine and its derivatives, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used. The solvent should be free of water and other impurities.[10]

-

Concentration:

-

Sample Filtration: The solution should be free of any particulate matter. Filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (0 ppm). Add a small amount of TMS to the solvent if it is not already present.

-

Degassing (for sensitive samples): For air- or moisture-sensitive samples, use degassed solvents and prepare the sample under an inert atmosphere (e.g., nitrogen or argon).[9]

NMR Data Acquisition

The following are general protocols for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

3.2.1. ¹H NMR Spectroscopy

-

Experiment: Standard 1D proton experiment.

-

Pulse Sequence: zg30 or similar.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

-

Experiment: 1D carbon experiment with proton decoupling.

-

Pulse Sequence: zgpg30 or similar.

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

3.2.3. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

-

Pulse Sequence: cosygpqf or similar.

-

Data Points (F2 and F1): 2048 x 256.

-

Number of Scans: 2-4 per increment.

-

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

Pulse Sequence: hsqcedetgpsp or similar.

-

Spectral Width (F2 and F1): 12 ppm x 165 ppm.

-

Data Points (F2 and F1): 2048 x 256.

-

Number of Scans: 2-4 per increment.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

-

Pulse Sequence: hmbcgplpndqf or similar.

-

Spectral Width (F2 and F1): 12 ppm x 200 ppm.

-

Data Points (F2 and F1): 2048 x 256.

-

Number of Scans: 8-16 per increment.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for the NMR-based structure elucidation of a novel natural product.

Caption: Workflow for Natural Product Structure Elucidation.

Berberine and a Representative Signaling Pathway

Berberine exerts its biological effects by modulating multiple signaling pathways.[12][13] A simplified diagram of the PI3K/Akt/mTOR pathway, which is often inhibited by Berberine in cancer cells, is shown below.[14]

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Berberine.

Biological Activities and Signaling Pathways of Berberine

Berberine exhibits a remarkable spectrum of biological activities, which are attributed to its ability to interact with various molecular targets and modulate multiple signaling pathways.

-

Anticancer Effects: Berberine has been shown to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that feed tumors).[3][13] Key signaling pathways modulated by Berberine in cancer include the PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin pathways.[12][13][14]

-

Anti-inflammatory Activity: Berberine exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is achieved through the modulation of signaling pathways such as NF-κB and MAPK.[15]

-

Neuroprotective Properties: Studies have indicated that Berberine may have protective effects on the nervous system.[5] Its neuroprotective mechanisms involve anti-inflammatory and antioxidant activities, mediated through pathways like the Pl3K/Akt/Bcl-2 and Nrf2/HO-1 pathways.[5]

The diverse biological activities of Berberine and its derivatives make them promising candidates for further investigation in drug discovery and development. A thorough NMR characterization is the foundational step in understanding the structural basis of their therapeutic potential.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Berberine—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Berberine: Pathways to protect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berberine | C20H18NO4+ | CID 2353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. organomation.com [organomation.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Bioactivity Screening of Leptomerin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptomerin is a potent and specific inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is a key nuclear export protein responsible for transporting a wide range of cargo proteins, including tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs), from the nucleus to the cytoplasm.[1][2][3] In many cancer types, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical TSPs in the cytoplasm.[4][5] By blocking CRM1, Leptomerin forces the nuclear retention and accumulation of these proteins, restoring their tumor-suppressive functions and ultimately leading to selective apoptosis in cancer cells.[6]

This document provides detailed protocols for a panel of cell-based assays designed to screen for and characterize the bioactivity of Leptomerin and other potential CRM1 inhibitors. The assays are designed to assess the compound's cytotoxicity, its direct effect on nuclear export, and its impact on downstream signaling pathways.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for Leptomerin is the inhibition of the CRM1-mediated nuclear export pathway. Leptomycin B (LMB), a well-characterized CRM1 inhibitor, functions by covalently binding to a specific cysteine residue (Cys528) in the cargo-binding groove of CRM1.[7][8] This binding event physically obstructs the association of CRM1 with its cargo proteins, which possess a leucine-rich nuclear export signal (NES).[2] Consequently, these cargo proteins are trapped within the nucleus.

Caption: CRM1-mediated nuclear export pathway and its inhibition by Leptomerin.

Experimental Workflow for Bioactivity Screening

A tiered approach is recommended for screening potential CRM1 inhibitors like Leptomerin. The workflow begins with a primary screen to assess general cytotoxicity and identify a suitable concentration range for subsequent assays. This is followed by secondary, mechanism-based assays to confirm the specific inhibition of nuclear export and evaluate downstream functional consequences.

Caption: General workflow for screening Leptomerin bioactivity.

Data Presentation: Summary of Quantitative Data

The following tables provide examples of quantitative data that can be generated from the described assays.

Table 1: Cytotoxicity of Leptomerin in Cancer Cell Lines

| Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) |

|---|---|---|---|

| HeLa (Cervical Cancer) | MTT | 72 | 15.2 |

| A549 (Lung Cancer) | MTT | 72 | 21.5 |

| MCF-7 (Breast Cancer) | MTT | 72 | 18.9 |

| U2OS (Osteosarcoma) | LDH | 48 | 35.8 |

Table 2: Quantification of Nuclear Localization

| Treatment | Concentration (nM) | Nuclear:Cytoplasmic Fluorescence Ratio (Mean ± SD) |

|---|---|---|

| Vehicle Control (DMSO) | - | 1.0 ± 0.2 |

| Leptomerin | 1 | 2.5 ± 0.4 |

| Leptomerin | 10 | 5.8 ± 0.7 |

| Leptomerin | 50 | 12.3 ± 1.1 |

Table 3: Reporter Gene Assay Results

| Treatment | Concentration (nM) | Reporter Activity (Fold Change vs. Control) |

|---|---|---|

| Vehicle Control (DMSO) | - | 1.0 |

| Leptomerin | 1 | 2.1 |

| Leptomerin | 10 | 4.5 |

| Leptomerin | 50 | 8.2 |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the concentration-dependent effects of Leptomerin on cell viability and for distinguishing cytotoxic effects from specific anti-proliferative activity.

A. MTT Assay (Metabolic Activity)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

-

Materials:

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of Leptomerin in culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of Leptomerin. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Measure the absorbance at 570 nm or 590 nm using a microplate reader.[10][13]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

B. LDH Release Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][12]

-

Materials:

-

LDH Cytotoxicity Assay Kit (commercially available)

-

96-well cell culture plates

-

Cancer cell line of interest

-

Leptomerin stock solution

-

Microplate reader

-

-

Protocol:

-

Seed and treat cells with Leptomerin as described in the MTT assay protocol (Steps 1-4).

-

Include control wells: no-cell background control, vehicle control (spontaneous LDH release), and a maximum LDH release control (cells treated with lysis buffer provided in the kit).[12]

-

After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (from the kit) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.[11]

-

Add 50 µL of the stop solution (from the kit).

-

Measure the absorbance at 490 nm and 680 nm (background).[11]

-

Calculate the percentage of cytotoxicity by subtracting the background absorbance and comparing the treated samples to the spontaneous and maximum release controls.

-

Protocol 2: Immunofluorescence Assay for Protein Localization

This assay visually confirms the inhibitory effect of Leptomerin on CRM1 by detecting the nuclear accumulation of a known CRM1 cargo protein (e.g., p53, FOXO3a, or a transfected Rev-GFP reporter).[14][15]

-

Materials:

-

Glass coverslips in a 24-well plate

-

Cell line (e.g., U2OS cells, known for clear nucleus/cytoplasm)

-

Leptomerin stock solution

-

4% Paraformaldehyde (PFA) in PBS for fixation.[16]

-

0.1-0.5% Triton X-100 in PBS for permeabilization.[16]

-

Blocking buffer (e.g., 5% Normal Goat Serum in PBS)

-

Primary antibody against a CRM1 cargo protein (e.g., anti-p53)

-

Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Leptomerin (and a vehicle control) for a short duration (e.g., 2-4 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[16]

-

Wash twice with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 for 10-20 minutes.[17] This step is crucial for intracellular targets.[15]

-

Wash twice with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.[14]

-

Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the slides using a fluorescence or confocal microscope.[14] Analyze the subcellular localization of the target protein.

-

Protocol 3: Reporter Gene Assay

This assay quantifies the functional consequence of nuclear protein accumulation.[18][19] For example, if a transcription factor is retained in the nucleus by Leptomerin, its ability to activate gene expression will increase. A luciferase or GFP reporter gene under the control of a promoter responsive to this transcription factor can be used to measure this effect.[20]

-

Materials:

-

Cell line of interest

-

Reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro] for NF-κB activity)

-

Transfection reagent

-

96-well opaque-walled plates (for luminescence)

-

Leptomerin stock solution

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Luminometer

-

-

Protocol:

-

Co-transfect cells with the reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

After 24 hours, re-plate the transfected cells into a 96-well opaque-walled plate.

-

Allow cells to attach, then treat with a range of Leptomerin concentrations (and vehicle control) for 16-24 hours.

-

Equilibrate the plate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the substrate for the luciferase reaction.[20]

-

Measure the luminescence using a plate reader (luminometer).[20]

-

If using a dual-luciferase system, add the second reagent (e.g., Stop & Glo®) and measure the control (Renilla) luminescence.

-

Normalize the reporter luciferase signal to the control luciferase signal.

-

Calculate the fold change in reporter activity compared to the vehicle-treated control cells.

-

References

- 1. Leptomycin B Alters the Subcellular Distribution of CRM1 (Exportin 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leptomycin B alters the subcellular distribution of CRM1 (Exportin 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A method for quantification of exportin-1 (XPO1) occupancy by Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT cell viability assay and Lactate dehydrogenase leakage assay [bio-protocol.org]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. pubcompare.ai [pubcompare.ai]

- 15. clyte.tech [clyte.tech]

- 16. sinobiological.com [sinobiological.com]

- 17. cusabio.com [cusabio.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. indigobiosciences.com [indigobiosciences.com]

Application Notes: Investigating the Mechanism of Action of Leptin

Introduction

Leptin is a 16 kDa protein hormone predominantly synthesized by adipocytes, playing a crucial role in regulating energy balance, metabolism, and neuroendocrine function.[1][2][3] It mediates its effects by binding to the leptin receptor (LepR), which is highly expressed in the hypothalamus, as well as in peripheral tissues.[1][4][5] Understanding the intricate signaling pathways activated by leptin is fundamental for developing therapeutic strategies for obesity, metabolic disorders, and potentially neurodegenerative diseases like Alzheimer's.[5][6]

Mechanism of Action

Upon binding to its receptor, particularly the long-form isoform (LepRb), leptin initiates a cascade of intracellular signaling events.[4] This activation leads to the modulation of gene expression and cellular function, ultimately affecting food intake, energy expenditure, and glucose homeostasis.[5][6] The primary signaling pathways activated by the leptin-LepRb interaction include the JAK/STAT pathway, the MAPK/ERK pathway, and the PI3K/Akt/mTOR pathway.[4][5][7]

Core Signaling Pathways

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal route for leptin signaling.[4]

-

Receptor Dimerization and JAK2 Activation: Leptin binding induces the dimerization of LepRb, bringing associated JAK2 proteins into close proximity.

-

Autophosphorylation: This proximity allows JAK2 to autophosphorylate and become activated.

-

Receptor Phosphorylation: Activated JAK2 then phosphorylates key tyrosine residues on the cytoplasmic tail of LepRb, such as Tyr985, Tyr1077, and Tyr1138.[4]

-

STAT3 Recruitment and Phosphorylation: These phosphorylated sites serve as docking stations for STAT3. Once docked, STAT3 is phosphorylated by JAK2.

-

STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 dimerizes and translocates to the nucleus.

-

Gene Transcription: In the nucleus, STAT3 dimers bind to the promoters of target genes, such as pro-opiomelanocortin (POMC), to regulate their transcription, which in turn helps to suppress appetite.[4]

Caption: Leptin-induced JAK/STAT signaling pathway.

MAPK/ERK Pathway

Leptin also activates the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-related kinase (ERK).[4][5]

-